molecular formula C10H16N4OS B3816743 2-{[2-(ethylthio)ethyl]amino}-N-pyrazin-2-ylacetamide

2-{[2-(ethylthio)ethyl]amino}-N-pyrazin-2-ylacetamide

Cat. No. B3816743
M. Wt: 240.33 g/mol
InChI Key: CQINTYJKBZPZRS-UHFFFAOYSA-N
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Description

The compound “2-{[2-(ethylthio)ethyl]amino}-N-pyrazin-2-ylacetamide” is a complex organic molecule. It contains an amine group (-NH2), a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms), and an ethylthio group (-SCH2CH3). Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . The ethylthio group suggests the presence of sulfur in the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amine group and the pyrazine ring would significantly influence its structure. Amines are classified as primary, secondary, or tertiary depending on the number of organic substituents attached to nitrogen .


Chemical Reactions Analysis

Amines, being basic, can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions or bases in elimination reactions . The presence of the pyrazine ring could also enable it to participate in electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .

properties

IUPAC Name

2-(2-ethylsulfanylethylamino)-N-pyrazin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-2-16-6-5-12-8-10(15)14-9-7-11-3-4-13-9/h3-4,7,12H,2,5-6,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQINTYJKBZPZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCNCC(=O)NC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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